Benzene-1,2,3,4,5,6-hexacarboxylic acid;2-pyridin-2-ylpyridine
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Overview
Description
Benzene-1,2,3,4,5,6-hexacarboxylic acid;2-pyridin-2-ylpyridine is a complex organic compound that combines the properties of benzenehexacarboxylic acid and a bipyridine derivativeThis compound is known for its stability and solubility in water and alcohol . The bipyridine derivative, 2-pyridin-2-ylpyridine, is a ligand commonly used in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene-1,2,3,4,5,6-hexacarboxylic acid can be synthesized through the oxidation of pure carbon, graphite, or hexamethylbenzene using alkaline potassium permanganate in the cold or hot concentrated nitric acid . Another method involves warming mellite with ammonium carbonate, followed by the addition of ammonia to precipitate alumina, and then converting the ammonium salt to the lead salt, which is decomposed by hydrogen sulfide .
Industrial Production Methods
Industrial production of benzene-1,2,3,4,5,6-hexacarboxylic acid typically involves the oxidation of hexamethylbenzene with potassium permanganate under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzene-1,2,3,4,5,6-hexacarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyromellitic acid and carbon dioxide.
Reduction: Reduction reactions are less common due to the stability of the compound.
Substitution: The carboxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Rarely used due to the compound’s stability.
Substitution Reagents: Phosphorus pentachloride for forming acid chlorides.
Major Products
Pyromellitic Acid: Formed during oxidation.
Acid Chlorides: Formed during substitution reactions with phosphorus pentachloride.
Scientific Research Applications
Benzene-1,2,3,4,5,6-hexacarboxylic acid and its derivatives have numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of metal-organic frameworks (MOFs) and other coordination compounds.
Biology: Investigated for its potential in drug delivery systems due to its stability and solubility.
Medicine: Explored for its use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance materials and polymers.
Mechanism of Action
The mechanism of action of benzene-1,2,3,4,5,6-hexacarboxylic acid involves its ability to form stable complexes with metal ions. The carboxyl groups provide multiple binding sites, allowing the compound to act as a chelating agent. This property is particularly useful in coordination chemistry and the development of MOFs .
Comparison with Similar Compounds
Similar Compounds
Pyromellitic Acid: A tetracarboxylic acid derived from benzene, used in the production of polyimides and resins.
Hexamethylbenzene: A precursor for the synthesis of benzene-1,2,3,4,5,6-hexacarboxylic acid.
Phthalic Acid: A dicarboxylic acid used in the production of plasticizers and resins.
Uniqueness
Benzene-1,2,3,4,5,6-hexacarboxylic acid is unique due to its six carboxyl groups, which provide multiple binding sites for metal ions, making it an excellent chelating agent and a valuable precursor for the synthesis of complex coordination compounds .
Properties
CAS No. |
654077-10-8 |
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Molecular Formula |
C32H22N4O12 |
Molecular Weight |
654.5 g/mol |
IUPAC Name |
benzene-1,2,3,4,5,6-hexacarboxylic acid;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C12H6O12.2C10H8N2/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10/h(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24);2*1-8H |
InChI Key |
DRPJBSQVFGJVJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1(=C(C(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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